molecular formula C19H29ClN2O4 B14451338 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride CAS No. 78219-22-4

3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride

Cat. No.: B14451338
CAS No.: 78219-22-4
M. Wt: 384.9 g/mol
InChI Key: PSDXVZJGWIXYPM-UHFFFAOYSA-N
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Description

3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride involves multiple steps. One common method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . This process is highly enantioselective and provides the corresponding tertiary propargylamines in useful yields.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones is a notable method .

Chemical Reactions Analysis

Types of Reactions: 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of NBS in free radical bromination can lead to the formation of brominated derivatives .

Scientific Research Applications

3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride
  • 3-Carbethoxy-4-piperidone hydrochloride

Uniqueness: 3-Carbethoxy-1-isobutyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its unique combination of functional groups and molecular configuration provides distinct chemical and biological activities .

Properties

CAS No.

78219-22-4

Molecular Formula

C19H29ClN2O4

Molecular Weight

384.9 g/mol

IUPAC Name

ethyl 4-(4-aminobenzoyl)oxy-1-(2-methylpropyl)piperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C19H28N2O4.ClH/c1-4-24-19(23)16-12-21(11-13(2)3)10-9-17(16)25-18(22)14-5-7-15(20)8-6-14;/h5-8,13,16-17H,4,9-12,20H2,1-3H3;1H

InChI Key

PSDXVZJGWIXYPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCC1OC(=O)C2=CC=C(C=C2)N)CC(C)C.Cl

Origin of Product

United States

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